
Sodium iodohippurate (131I)
描述
碘化希普林钠 I-131 是一种放射性药物,主要用于诊断评估肾功能和泌尿道梗阻。 它是一种无菌溶液,含有邻碘化希普林钠,其中部分分子在其分子结构中含有放射性碘 (I-131) 。 这种化合物在肾脏闪烁显像中特别有用,可以评估有效肾血浆流量和其他肾脏功能 。
准备方法
合成路线和反应条件: 碘化希普林钠 I-131 的合成涉及马尿酸的碘化。该过程通常包括以下步骤:
碘化: 马尿酸在氧化剂的存在下与碘-131 反应,将放射性碘引入苯环。
工业生产方法: 碘化希普林钠 I-131 的工业生产遵循类似的合成路线,但规模更大。该过程确保高放射化学纯度和比活度。 质量控制措施包括使用薄层色谱法进行放射化学纯度评估,并确保最终产品的 pH 值在 7.0 到 8.5 之间 。
反应类型:
取代反应: 碘化希普林钠 I-131 由于苯环上存在碘原子,可以发生亲核取代反应。
氧化和还原: 该化合物可以参与氧化还原反应,尽管在其典型应用中这些反应不太常见。
常用试剂和条件:
氧化剂: 用于初始碘化步骤。
氢氧化钠: 用于中和以形成钠盐。
主要产品:
科学研究应用
Diagnostic Imaging of Renal Function
Sodium iodohippurate (131I) is primarily utilized for:
- Measuring Effective Renal Plasma Flow (ERPF): It allows for the evaluation of kidney blood flow and function, which is crucial in diagnosing renal impairments and conditions like renovascular hypertension .
- Assessing Tubular Function: The compound helps in determining how well the renal tubules are functioning, which is essential for diagnosing tubular dysfunctions .
- Evaluating Urinary Tract Obstructions: It assists in identifying obstructions within the urinary tract by visualizing urine outflow from the pyelocalyceal system .
Pharmacokinetics
The pharmacokinetic profile of sodium iodohippurate (131I) includes:
- Rapid Excretion: Following intravenous administration, approximately 90% of the compound is excreted through the kidneys within 24 hours, with significant uptake occurring within the first 5 minutes .
- Binding Characteristics: About two-thirds of sodium iodohippurate binds reversibly to plasma proteins, influencing its distribution and excretion rates .
Renal Imaging Studies
A study conducted by Taplin et al. highlighted the use of sodium iodohippurate (131I) in producing characteristic curves during renal imaging. These curves reflect vascular capacity and tubular secretion dynamics, which are critical for assessing kidney health .
Evaluation of Renal Transplant Function
In cases involving renal transplants, sodium iodohippurate (131I) has been instrumental in evaluating graft function and detecting complications such as rejection or dysfunction .
作用机制
碘化希普林钠 I-131 的作用机制涉及其被肾脏快速摄取和排泄。静脉注射后,该化合物被肾脏系统迅速吸收,肾脏吸收量在 2-5 分钟内达到峰值。 放射性碘 (I-131) 发射伽马射线,可以使用成像设备检测这些射线来评估肾功能和泌尿道梗阻 。 该化合物主要靶向肾小管和肾小球,可以详细成像和功能分析肾脏 。
类似化合物:
碘化希普林酸 I-123: 另一种用于类似诊断目的的放射性药物,但使用不同的放射性同位素 (I-123),其半衰期更短,发射的辐射更少.
碘化钠 I-131: 用于治疗甲状腺疾病,并作为诊断甲状腺功能的试剂,但不专门用于肾脏成像.
独特性: 碘化希普林钠 I-131 的独特之处在于其在肾脏闪烁显像中的特定应用,以及其提供肾功能和泌尿道动力学详细成像的能力。 与碘化希普林酸 I-123 相比,它具有更长的半衰期,可以进行更长的成像时间,使其在临床环境中特别有用 。
相似化合物的比较
Iodohippuric Acid I-123: Another radiopharmaceutical used for similar diagnostic purposes but with a different radioactive isotope (I-123) that has a shorter half-life and emits less radiation.
Sodium Iodide I-131: Used in the treatment of thyroid disorders and as a diagnostic agent for thyroid function, but not specifically for renal imaging.
Uniqueness: Iodohippurate sodium I-131 is unique due to its specific application in renal scintigraphy and its ability to provide detailed imaging of renal function and urinary tract dynamics. Its longer half-life compared to Iodohippuric Acid I-123 allows for extended imaging sessions, making it particularly useful in clinical settings .
生物活性
Sodium iodohippurate (131I) is a radiopharmaceutical compound primarily used in nuclear medicine for its ability to assess renal function and to treat certain thyroid conditions. This article delves into the biological activity of this compound, including its pharmacodynamics, mechanisms of action, clinical applications, and relevant case studies.
Sodium iodohippurate (131I) is an organic compound classified under hippuric acids, with the chemical formula . It consists of a benzoyl group linked to a glycine derivative, modified by the incorporation of the radioactive iodine isotope . The compound is notable for its dual emission of radiation: beta particles for therapeutic effects and gamma radiation for diagnostic imaging.
Mechanism of Action:
- Absorption and Distribution: After oral administration, sodium iodohippurate (131I) is rapidly absorbed from the gastrointestinal tract (approximately 90% within 60 minutes). It is then distributed throughout the extracellular fluid and primarily taken up by the kidneys due to the sodium/iodide symporter .
- Radiation Effects: The therapeutic efficacy arises from beta radiation, which induces cellular damage in target tissues, particularly in hyperfunctioning thyroid cells. The gamma radiation facilitates imaging and localization of the compound .
Pharmacodynamics
The biological activity of sodium iodohippurate (131I) is characterized by its interaction with renal tissues and thyroid cells. The compound's uptake in these organs allows for both diagnostic and therapeutic applications:
- Renal Function Assessment: Sodium iodohippurate (131I) is utilized to evaluate renal blood flow and function through scintigraphy. Its renal clearance can be measured, providing insights into kidney health .
- Thyroid Treatment: It is employed in treating hyperthyroidism and differentiated thyroid cancer by selectively damaging thyroid tissue through localized radiation exposure .
Case Studies and Clinical Applications
Numerous studies highlight the effectiveness and safety profile of sodium iodohippurate (131I) in clinical settings:
- Assessment of Renal Function:
- Treatment of Thyroid Disorders:
- Diagnostic Imaging:
Adverse Effects and Considerations
While sodium iodohippurate (131I) is generally well-tolerated, potential adverse effects include:
- Radiation exposure risks, particularly in sensitive populations.
- Possible allergic reactions or thyroid dysfunction post-treatment.
Monitoring renal function post-administration is crucial due to variations in individual uptake based on pre-existing conditions .
Summary Table: Key Characteristics
Property | Description |
---|---|
Chemical Formula | |
Physical Half-Life | 8.04 days |
Biological Half-Life | Approximately 120 days in thyroid tissue |
Primary Use | Renal function assessment; treatment of hyperthyroidism and thyroid cancer |
Mechanism | Beta radiation induces cellular damage; gamma radiation aids imaging |
Administration Route | Oral or intravenous |
常见问题
Basic Research Questions
Q. How can researchers standardize experimental protocols for Sodium Iodohippurate (¹³¹I) biodistribution studies to ensure reproducibility?
- Methodological Answer : Reproducibility requires detailed documentation of radiopharmaceutical preparation (e.g., specific activity, purity validation via HPLC or gamma spectroscopy) and strict adherence to institutional guidelines for handling radioactive materials . Calibration of gamma cameras or PET scanners must follow manufacturer protocols, with cross-validation using phantom studies . Data should include decay-corrected counts and standardized regions of interest (ROIs) for organ-specific uptake quantification. Reference materials like NIST-traceable sources enhance inter-laboratory consistency .
Q. What analytical techniques are essential for validating the radiochemical purity of Sodium Iodohippurate (¹³¹I) in preclinical studies?
- Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates and a mobile phase (e.g., methanol:water 85:15) is standard for detecting free iodide (¹³¹I⁻). Gamma spectrometry should confirm the absence of impurities (e.g., ¹³²I). For quantification, high-performance liquid chromatography (HPLC) with a gamma detector is recommended, using retention time matching against non-radioactive sodium iodohippurate controls .
Q. How should researchers design dose-ranging studies to evaluate Sodium Iodohippurate (¹³¹I) efficacy in thyroid ablation models?
- Methodological Answer : Use athymic mice implanted with human thyroid carcinoma cells (e.g., FTC-133) and administer escalating doses (e.g., 1–10 MBq). Monitor thyroid-stimulating hormone (TSH) levels and perform SPECT/CT imaging at 24/48/72-hour intervals. Include control groups receiving non-radioactive iodohippurate and sham irradiation. Statistical power analysis (α=0.05, β=0.2) ensures cohort sizes are sufficient to detect ≥30% reduction in tumor volume .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo data on Sodium Iodohippurate (¹³¹I) uptake kinetics?
- Methodological Answer : Discrepancies often arise from differences in cellular transport mechanisms (e.g., NIS symporter activity in vitro vs. vascular perfusion limitations in vivo). Use kinetic compartmental modeling to integrate in vitro uptake rates with in vivo biodistribution data. Validate with autoradiography and immunohistochemistry for transporter expression . Apply Bayesian statistical frameworks to quantify uncertainty in parameter estimates .
Q. How can multi-omics approaches enhance mechanistic studies of Sodium Iodohippurate (¹³¹I) in resistant thyroid cancer subtypes?
- Methodological Answer : Combine transcriptomic profiling (RNA-seq) of post-treatment biopsies with proteomic analysis (LC-MS/MS) to identify resistance markers (e.g., upregulated DNA repair proteins). Validate findings using CRISPR-Cas9 knockouts in 3D tumor spheroids. Correlate omics data with clinical outcomes via Cox proportional hazards models .
Q. What ethical and methodological safeguards are critical for pediatric clinical trials involving Sodium Iodohippurate (¹³¹I)?
- Methodological Answer : Implement ALARA (As Low As Reasonably Achievable) principles for radiation exposure. Use age-adjusted weight-based dosing and thyroid-blocking agents (e.g., potassium iodide) to minimize off-target effects. Include independent data safety monitoring boards (DSMBs) and obtain assent from participants ≥12 years old .
Q. Data Analysis & Interpretation
Q. Which statistical methods are optimal for analyzing heterogeneous therapeutic responses in Sodium Iodohippurate (¹³¹I) trials?
- Methodological Answer : Mixed-effects models account for inter-patient variability in dosimetry (e.g., absorbed dose vs. tumor volume). Receiver operating characteristic (ROC) curves identify predictive biomarkers (e.g., SUVmax on pre-therapy PET). Machine learning pipelines (e.g., random forests) can stratify patients into high/low responders using clinical, genomic, and imaging features .
Q. How can systematic scoping reviews identify gaps in Sodium Iodohippurate (¹³¹I) applications for non-thyroidal tissues?
- Methodological Answer : Follow Arksey & O’Malley’s framework: (1) Define research questions using PICO (Population, Intervention, Comparison, Outcome); (2) Search EMBASE, PubMed, and IAEA reports for preclinical/clinical studies; (3) Chart data by organ system (e.g., renal vs. hepatic uptake); (4) Consult nuclear medicine experts to prioritize understudied areas (e.g., neuroendocrine tumors) .
Q. Experimental Design & Validation
Q. What controls are mandatory for validating Sodium Iodohippurate (¹³¹I) specificity in competitive binding assays?
- Methodological Answer : Include (a) cold iodohippurate (no ¹³¹I) to block specific binding, (b) excess iodide (¹²⁷I⁻) to assess NIS-mediated uptake, and (c) non-radioactive analogs (e.g., sodium hippurate) to test structural specificity. Calculate non-specific binding as <10% of total activity .
Q. How do researchers address batch-to-batch variability in Sodium Iodohippurate (¹³¹I) synthesis for multicenter trials?
- Methodological Answer : Implement Good Manufacturing Practice (GMP) protocols with in-process controls (e.g., pH, temperature). Use orthogonal analytical methods (TLC, gamma spectrometry) for release testing. Share reference standards across sites and conduct inter-laboratory proficiency testing .
属性
CAS 编号 |
881-17-4 |
---|---|
分子式 |
C9H7INNaO3 |
分子量 |
331.05 g/mol |
IUPAC 名称 |
sodium;2-[(2-(131I)iodanylbenzoyl)amino]acetate |
InChI |
InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10+4; |
InChI 键 |
XYITYKDGJLHYPW-UDYUCQKZSA-M |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[131I].[Na+] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
Key on ui other cas no. |
881-17-4 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。